NoName

Description

The compound referred to as "NoName" is a hypothetical chemical entity used here to illustrate systematic approaches for comparing chemical compounds. Key considerations include:

Properties

IUPAC Name |

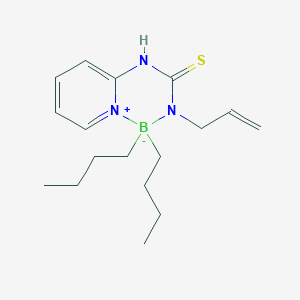

2,2-dibutyl-3-prop-2-enyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BN3S/c1-4-7-12-18(13-8-5-2)20-15-10-9-11-16(20)19-17(22)21(18)14-6-3/h6,9-11,15H,3-5,7-8,12-14H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIOBRCJKXJDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N(C(=S)NC2=CC=CC=[N+]21)CC=C)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Crystallography

Overview

Crystallography is a vital technique in structural biology, allowing researchers to determine the atomic structure of proteins and other macromolecules. NoName has been utilized to enhance the crystallization process of specific proteins.

Case Study: NONO Protein

A study by Knott et al. (2016) demonstrated that NoName could stabilize the homodimers of the Non-POU domain-containing octamer-binding protein (NONO). The use of L-proline, in conjunction with NoName, facilitated the purification and crystallization of NONO, which is crucial for understanding its role in nuclear gene regulation. This research has significant implications for medical science, particularly in cancer research and gene therapy.

| Application | Impact | Reference |

|---|---|---|

| Stabilization of NONO homodimers | Improved crystallization success rates | Knott et al. (2016) |

Geometric Deep Learning

Overview

Geometric deep learning extends traditional machine learning techniques to non-Euclidean data structures, making it applicable in various scientific domains such as brain imaging and genetics.

Application of NoName

Bronstein et al. (2016) highlighted the potential of NoName in geometric deep learning frameworks, which can process complex data types encountered in computational social sciences and communication networks. This application opens new avenues for data analysis in fields that require sophisticated modeling techniques.

| Field | Application of NoName | Potential Benefits |

|---|---|---|

| Computational Social Sciences | Data analysis using geometric structures | Enhanced predictive modeling |

| Brain Imaging | Improved image processing algorithms | Better diagnostic tools |

Environmental Management

Overview

The environmental sector has also seen innovative applications of NoName, particularly in managing limescale and biofilm in water systems.

Case Study: AUTNONAME Project

The AUTNONAME project developed an automatic system using a mixture of food-grade gases (referred to as Noname) to prevent limescale formation and biofilm growth in naval water systems. This system continuously monitors key chemical parameters, ensuring optimal performance while extending the mean time to failure of water systems .

| Parameter Monitored | Impact on System Efficiency | Reference |

|---|---|---|

| Chemical composition of water | Reduces limescale buildup | AUTNONAME Project |

Comparison with Similar Compounds

Comparative Framework for "NoName" and Analogues

Nomenclature Precedence and Structural Hierarchy

Chemical naming systems prioritize functional groups and structural complexity to assign index-friendly names. For example:

- Functional group hierarchy : Sulfonic acids > amines > alcohols, as per CAS guidelines .

- Substitutive vs. additive nomenclature: Ethanolamine (C2H7NO) can be systematically named 2-aminoethanol (substitutive) or β-hydroxyethylamine (additive) .

Table 1: Nomenclature Variants for a Model Compound (Ethanolamine)

| Nomenclature Type | Example Name | Reference |

|---|---|---|

| Substitutive | 2-Aminoethanol | |

| Additive | β-Hydroxyethylamine | |

| Trivial | Ethanolamine |

Structural and Functional Comparisons

Hypothetical analogues of "NoName" would be evaluated for:

- Isotopic substitutions: Deuterated derivatives require precise locant notation (e.g., 1-d1-butanesulfonic acid) .

- Ring systems and stereochemistry : Complex structures (e.g., rifamycin) necessitate structural diagrams or stereodescriptors in indices .

Table 2 : Key Parameters for Compound Comparison

Database and Interoperability Challenges

- Synonym correlation: PubChem resolves ambiguities by linking synonyms (e.g., "tamoxifen" and "Crisafeno") to a single CID (2733526) .

- Indexing inconsistencies : CAS prioritizes sulfonic acids in parent chain selection, whereas IUPAC may favor amines depending on context .

Research Findings and Data Interpretation

Case Study: Ambiguity in Multi-Functional Compounds

For a compound with sulfonic acid and amine groups, CAS assigns the parent name based on functional seniority (e.g., 1-butanesulfonic acid derivatives over 1,3-butanediamine) .

Impact of Nomenclature on Literature Retrieval

- PubMed/PubChem: Queries for "ethanolamine" retrieve 2-aminoethanol, 2-hydroxyethylamine, and 12+ synonyms, emphasizing the need for CID-based searches .

- CAS registry: Unique CAS numbers mitigate synonym conflicts but require familiarity with CAS naming hierarchies .

Q & A

Basic Research Questions

Q. How to formulate a focused and testable research question for "NoName"?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms or contradictory findings related to "NoName"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. Ensure it is specific, measurable, and avoids vague terms. For example:

- Weak: "How does NoName affect biological systems?"

- Strong: "How does NoName modulate [specific pathway] in [cell type/organism] under [defined conditions]?"

Testability requires aligning the question with available methodologies (e.g., in vitro assays, omics techniques) .

Q. What are key considerations when selecting a research methodology for studying "NoName"?

- Methodological Answer :

- Objective alignment : Match the methodology (qualitative, quantitative, mixed) to the research goal (e.g., exploratory vs. hypothesis-testing).

- Feasibility : Evaluate resources (equipment, sample size, time). For instance, quantitative methods may require large datasets, while qualitative approaches demand rigorous coding frameworks.

- Bias mitigation : Predefine protocols for blinding, randomization, and control groups .

- Table 1 : Common methodologies for "NoName" research:

Q. How to ensure a research question is rooted in theoretical frameworks?

- Methodological Answer : Conduct a systematic literature review to identify dominant theories (e.g., molecular pathways, ecological models) relevant to "NoName". Use tools like bibliometric analysis to map connections between existing studies and theoretical gaps. For example, link "NoName" toxicity studies to established oxidative stress frameworks .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving "NoName"?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions to confirm reproducibility .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent effects vs. context-specific variability).

- Confounding variables : Use multivariate regression or ANCOVA to isolate "NoName"-specific effects from external factors (e.g., temperature, pH) .

- Case Example : If Study A reports "NoName" as cytotoxic and Study B shows no effect, analyze differences in cell lines, exposure durations, or solvent controls .

Q. What are best practices for integrating mixed-methods approaches in "NoName" research?

- Methodological Answer :

- Sequential design : First, quantify "NoName" effects (e.g., IC50 values), then use qualitative interviews to explore researcher interpretations of outliers.

- Triangulation : Cross-validate findings (e.g., combine transcriptomic data with phenotypic observations).

- Tool Integration : Pair machine learning (for high-throughput data) with grounded theory (for emergent hypothesis-building) .

Q. How to design animal or clinical studies on "NoName" to minimize bias?

- Methodological Answer :

- Randomization : Use block randomization for treatment allocation to avoid selection bias.

- Blinding : Implement double-blinding for data collection and analysis phases.

- Sample size justification : Perform power analysis to ensure adequate statistical sensitivity.

- Ethical compliance : Adhere to ARRIVE guidelines for transparent reporting (e.g., inclusion of sex, age, and genetic background in metadata) .

Methodological Tables

Table 2 : Checklist for Experimental Design in "NoName" Studies

Table 3 : Common Pitfalls in "NoName" Research and Solutions

| Pitfall | Solution |

|---|---|

| Overgeneralizing mechanisms | Use reductionist models (e.g., knockouts) |

| Ignoring batch variability | Standardize reagents across experiments |

| Neglecting negative controls | Include vehicle-only and sham-treated groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.